2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-10(2)17(15-9)13-14-11-6-4-5-7-12(11)16(13)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQGBYRPHTIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable benzimidazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and benzimidazole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, a study demonstrated that similar pyrazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Pesticidal Activity
In agricultural research, compounds containing pyrazole moieties have been explored for their pesticidal properties. They have shown effectiveness as herbicides and insecticides, likely due to their ability to disrupt the physiological processes in pests . The development of such agrochemicals could lead to more sustainable agricultural practices.
Coordination Chemistry
The unique structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole allows it to act as a ligand in coordination chemistry. It has been used to synthesize metal complexes that exhibit interesting electronic and optical properties, which can be applied in sensors and catalysis .
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry evaluated various pyrazole derivatives, including those similar to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole. The results showed that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with pyrazole-based pesticides demonstrated significant reductions in pest populations while maintaining crop yield. These trials support the efficacy of such compounds as viable alternatives to traditional chemical pesticides .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Key Features :
- Electronic Properties : The methyl groups on the pyrazole enhance steric bulk and modulate electron density.
- Reactivity : The methylthio group at position 3 of the pyrazole enables nucleophilic substitution or oxidation reactions, forming derivatives like pyran or pyrazole-based products .
Structural and Functional Analogues
Table 1: Structural Comparison of Heterocyclic Compounds
Reactivity and Derivative Formation
- Pyran and Pyrazole Derivatives: The target compound reacts with benzaldehyde to form phenyl-methylidene intermediates, which undergo cyclization with cyanomethylene reagents to yield pyran derivatives (e.g., 22a,b in ). This reactivity is absent in triazole-imidazole hybrids, which prioritize substitution at diphenyl sites .
Biological Activity
The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is a hybrid molecule that incorporates both pyrazole and benzoimidazole moieties. This structural combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is . The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoimidazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzoimidazole and pyrazole frameworks exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzimidazole–pyrazole hybrids demonstrate activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole | < 10 | S. aureus |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole | < 20 | E. coli |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole | < 15 | C. albicans |
The minimum inhibitory concentrations (MICs) reported suggest that this compound has strong potential as an antimicrobial agent, particularly against resistant strains such as MRSA .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole have shown promising results in inhibiting the proliferation of various cancer cell lines.
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.
The mechanism by which 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The pyrazole moiety may inhibit specific enzymes involved in cell proliferation and survival.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or disrupt its replication process.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of compounds related to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole:
Study on Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several benzimidazole–pyrazole derivatives and tested their antimicrobial activity against various pathogens. The study found that compounds with similar structures to our target exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated protocol uses potassium carbonate (1.0 mole) and sodium methoxide (2.0 moles) in methanol/water/ethyl acetate under reflux for 2 hours, yielding 75% with 95.5% purity by HPLC . For optimization, employ a factorial design of experiments (DoE) to vary parameters like solvent ratios, temperature, and catalyst loading. Statistical tools (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm the benzimidazole-pyrazole scaffold, as demonstrated in related cadmium complexes .
- NMR spectroscopy : Compare experimental /-NMR shifts with computed spectra (e.g., using DFT).
- HPLC : Monitor purity (95.5% achieved in methanol/ethyl acetate systems) using a C18 column and UV detection at 254 nm .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separate organic layers using ethyl acetate and water, followed by drying (anhydrous MgSO) and chilling (0°C) to crystallize the product .
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for impurities with similar polarity.
Advanced Research Questions
Q. How can computational methods like DFT or machine learning be integrated into designing novel derivatives of this compound?
Methodological Answer:
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Compare with crystallographic data from analogs .
- Machine learning : Train models on existing benzimidazole derivatives (e.g., anti-microbial or anti-cancer activities) to predict bioactivity or synthetic feasibility. Use tools like ICReDD’s reaction path search methods for condition optimization .
Q. What experimental and analytical approaches resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR/IR with single-crystal XRD data (e.g., mean C–C bond length = 0.005 Å, R factor = 0.050 ).
- Dynamic NMR : Investigate tautomeric equilibria or conformational flexibility in solution.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns).
Q. How can reaction kinetics and mechanistic studies enhance the synthesis of this compound?
Methodological Answer:
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., imidazole ring closure).
- Isotopic labeling : Track -labeled precursors to elucidate nucleophilic substitution pathways.
- Computational mechanistic studies : Apply transition state theory (Gaussian or ORCA software) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
